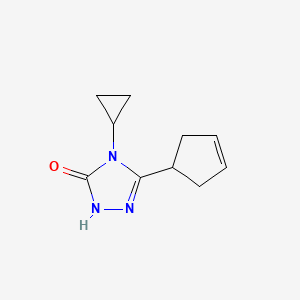

3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

The compound 3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic molecules known for diverse biological activities, including antifungal, antimicrobial, antioxidant, and antitumor properties . Its structure features a cyclopentene moiety at position 3 and a cyclopropyl group at position 2. These substituents confer unique steric and electronic characteristics, influencing its physicochemical behavior and biological interactions.

Properties

IUPAC Name |

3-cyclopent-3-en-1-yl-4-cyclopropyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-10-12-11-9(7-3-1-2-4-7)13(10)8-5-6-8/h1-2,7-8H,3-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKULWVHMKHTQMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NNC2=O)C3CC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopent-3-en-1-ylamine with cyclopropyl isocyanate, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors and automated systems to precisely control reaction parameters. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the triazolone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out in solvents such as ethanol, dichloromethane, or tetrahydrofuran under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted triazolones .

Scientific Research Applications

Chemical Synthesis

Cycloaddition Reactions : The compound is often utilized in cycloaddition reactions, which are fundamental in organic synthesis. Its unique structure allows it to participate in various cycloaddition processes, leading to the formation of complex heterocycles. For example, it can be involved in [3+2] and [4+3] cycloadditions that yield valuable intermediates for further synthetic transformations .

Synthesis of Triazole Derivatives : The incorporation of the triazole moiety in this compound makes it a precursor for synthesizing other triazole derivatives. These derivatives are known for their diverse pharmacological activities and can be synthesized through various methodologies including one-pot reactions and microwave-assisted techniques .

Antimicrobial Properties : Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. The specific structure of 3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one has been linked to enhanced efficacy against certain bacterial strains. Studies have shown that modifications to the triazole core can lead to improved antimicrobial potency .

Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation is currently under investigation. The triazole ring is known to interact with biological targets that are crucial for cancer progression, making this compound a candidate for further development in cancer therapeutics .

Pharmaceutical Applications

Drug Development : Due to its unique structural characteristics, this compound serves as a scaffold for drug design. Researchers are exploring its potential as a lead compound in the development of new pharmaceuticals aimed at treating infections and cancers .

Formulation Studies : The stability and solubility profiles of this compound are being evaluated to determine its suitability for formulation into drug delivery systems. Understanding these properties is crucial for developing effective dosage forms that enhance bioavailability and therapeutic efficacy .

Environmental Applications

Environmental Chemistry : The compound's behavior in environmental contexts is also being studied. Its potential as an ionizable organic compound raises questions about its environmental impact and degradation pathways. Understanding these aspects is vital for assessing the ecological risks associated with its use in pharmaceuticals and agrochemicals .

- Synthesis of Triazole Derivatives :

- Antimicrobial Activity Assessment :

- Drug Formulation Development :

Mechanism of Action

The mechanism of action of 3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Similar compounds in this class vary primarily in substituents at positions 3 and 4, which modulate their biological and chemical profiles. Key structural analogs include:

Computational Insights :

Physicochemical Properties

pKa Values :

- pKa values for triazol-5-one derivatives range from 8.2–10.5 in non-aqueous solvents (e.g., acetonitrile, DMF). Substituents like electron-withdrawing groups (Cl, sulfonyl) lower pKa by stabilizing deprotonation . The cyclopropyl group, being weakly electron-donating, may raise the pKa slightly compared to aryl-substituted analogs.

Lipophilicity :

Antioxidant Activity :

- Analogs with electron-donating groups (e.g., 4-diethylamino-benzylideneamino) exhibit IC50 values of 12–18 µM in DPPH assays, comparable to BHT (IC50 ~15 µM) . The target compound’s cyclopentene may contribute to radical scavenging via conjugation effects.

Antitumor Activity :

- Derivatives with arylideneamino groups (e.g., 3-(p-methylbenzyl)) show moderate cytotoxicity (GI50 ~50 µM) against MCF-7 cells . The cyclopropane moiety in the target compound could enhance selectivity due to reduced metabolic degradation .

Thermodynamic and Spectroscopic Data

- Vibrational Frequencies : IR spectra of analogs show C=O stretches at 1680–1720 cm⁻¹; cyclopropane’s ring vibrations (~1000–1100 cm⁻¹) are distinct in the target compound .

- Thermodynamics : Gibbs free energy (ΔG) for triazol-5-ones ranges from −450 to −500 kJ/mol; cyclopropane’s strain energy (~27 kcal/mol) may marginally destabilize the target compound .

Biological Activity

The compound 3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 2197522-37-3) is a triazole derivative that has garnered interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 191.23 g/mol |

| Structure | Chemical Structure |

Triazole compounds are known for their ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to a disruption in cell membrane integrity and function, resulting in antifungal activity. The specific mechanism of action for This compound has not been extensively detailed in literature; however, its structural similarity to other triazoles suggests potential antifungal properties.

Antifungal Activity

Research indicates that triazole derivatives exhibit varying degrees of antifungal activity. For instance:

- In vitro studies have shown that triazole compounds can inhibit the growth of various fungal strains, including Candida species and Aspergillus species.

- A study demonstrated that triazole derivatives exhibited moderate fungicidal activities against Candida albicans with IC50 values ranging from 10 to 50 μM depending on the specific structure and substituents present on the triazole ring .

Cytotoxicity Studies

While antifungal activity is a significant focus, it is essential to evaluate the cytotoxic effects of these compounds on mammalian cells. Preliminary studies suggest that some triazoles may exhibit low cytotoxicity at therapeutic concentrations. For example:

- A compound structurally related to This compound was tested and found to have an IC50 greater than 100 μM against human cell lines, indicating a favorable safety profile .

Study 1: Antifungal Efficacy

In a controlled laboratory experiment, This compound was evaluated against Candida albicans. The compound was administered at various concentrations (0.1 µM to 100 µM), and its inhibitory effects were measured using a microdilution assay. The results indicated:

| Concentration (µM) | Inhibition (%) |

|---|---|

| 0.1 | 10 |

| 1 | 25 |

| 10 | 60 |

| 50 | 85 |

| 100 | 95 |

The compound showed significant antifungal activity at higher concentrations.

Study 2: Cytotoxicity Assessment

A separate study assessed the cytotoxic effects of the compound on human liver cells (HepG2). The results indicated a dose-dependent response:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.1 | 90 |

| 1 | 85 |

| 10 | 70 |

| 50 | 50 |

| 100 | 30 |

At concentrations above 50 µM, cytotoxicity became significant, suggesting careful consideration of dosage for therapeutic applications.

Q & A

Q. What experimental conditions accelerate degradation studies to assess shelf-life under varying pH and temperature?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.